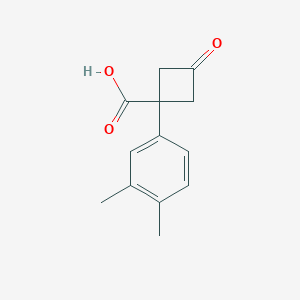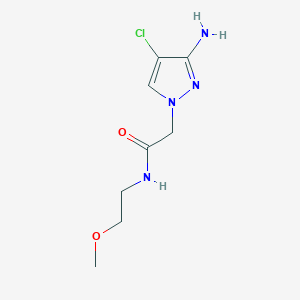
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both amino and chloro substituents on the pyrazole ring, along with the methoxyethyl acetamide moiety, provides a unique structural framework that can interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The amino group can be introduced by nucleophilic substitution of the chloro group with ammonia or an amine.
Attachment of the Methoxyethyl Acetamide Moiety: This step involves the reaction of the amino-chloro-pyrazole intermediate with 2-methoxyethylamine and acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated pyrazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
科学研究应用
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: As a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Chemical Biology: Employed in the development of chemical probes to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide: Lacks the chloro substituent, which may affect its binding affinity and selectivity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetamide: Lacks the methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-ethylacetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is unique due to the combination of the amino, chloro, and methoxyethyl acetamide moieties. This unique structure provides a distinct pharmacophore that can interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC 名称 |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13ClN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI 键 |
NBWINZYZVKBQKE-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)CN1C=C(C(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


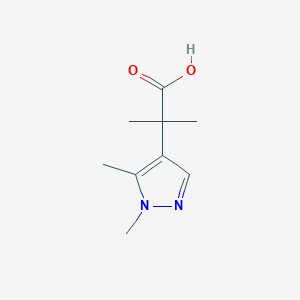
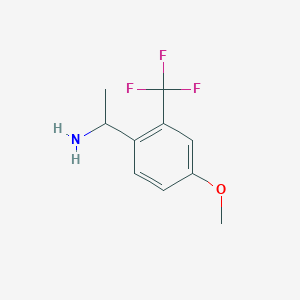
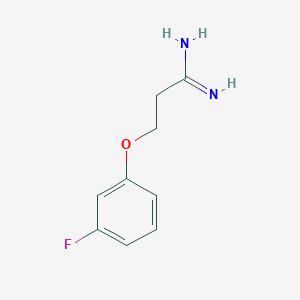

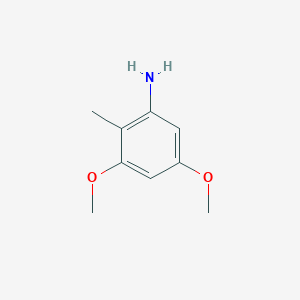
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)
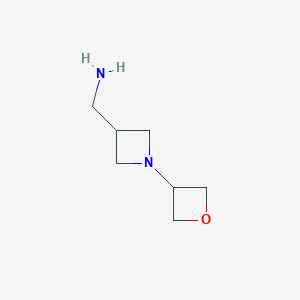
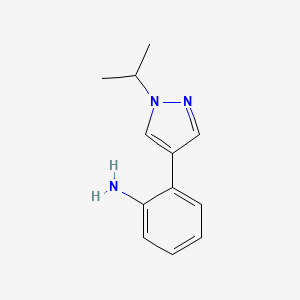
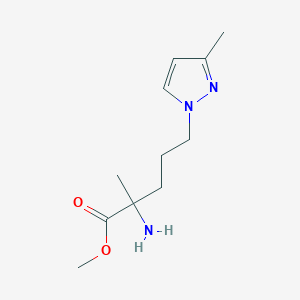
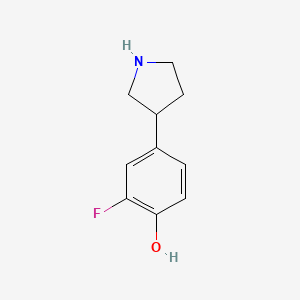
![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)
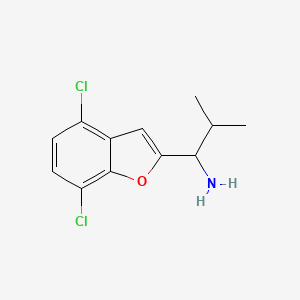
![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)
